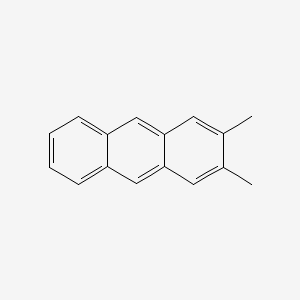

2,3-Dimethylanthracene

Descripción general

Descripción

2,3-Dimethylanthracene is a chemical compound with the molecular formula C16H14 . It has an average mass of 206.282 Da and a monoisotopic mass of 206.109543 Da .

Synthesis Analysis

The synthesis of anthracene derivatives, including 2,3-Dimethylanthracene, has been a subject of research in recent years . One method involves the polycondensation of dialkyl anthracene maleimide monomers with 2,3,5,6,-tetrafluoroterephthalonitrile (TFTPN) . Another method involves the use of Friedel–Crafts reactions, Elbs reaction, aromatic cyclodehydration, Bradsher-type reactions from diarylmethanes, and metal-catalyzed reactions with alkynes .

Molecular Structure Analysis

The molecular structure of 2,3-Dimethylanthracene consists of an anthracene core with two methyl groups attached at the 2 and 3 positions . The molecule is non-centrosymmetric .

Chemical Reactions Analysis

Anthracene and its derivatives, including 2,3-Dimethylanthracene, are known for their photophysical and photochemical properties . Substituting anthracene at the 9- and 10-positions can drastically alter the probability of these transitions .

Physical And Chemical Properties Analysis

2,3-Dimethylanthracene has an average mass of 206.282 Da and a monoisotopic mass of 206.109543 Da . More specific physical and chemical properties were not found in the search results.

Aplicaciones Científicas De Investigación

Fluorescence Spectroscopy

2,3-Dimethylanthracene is used in fluorescence spectroscopy to investigate interactions with other molecules, such as silver nanoparticles. The fluorescence quenching of 1,4-dihydroxy-2,3-dimethyl anthracene-9,10-dione (DHDMAD) by plasmonic silver nanoparticles has been studied to understand the photophysical changes upon interaction .

Photophysical Properties Study

This compound is also utilized to study the influence of chromophore arrangement on photophysical properties. Different anthracene derivatives, including 2,3-Dimethylanthracene, are synthesized to systematically analyze their structural impact on light absorption and emission behaviors .

Safety and Hazards

Safety data sheets suggest that 2,3-Dimethylanthracene may cause skin irritation, serious eye damage, and respiratory irritation . It may also cause long-lasting harmful effects to aquatic life . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Direcciones Futuras

Anthracene-based building blocks, including 2,3-Dimethylanthracene, have attracted the attention of chemists due to their intrinsic luminescent properties . They are being employed in many systems, such as energy migration probes in polymers, triplet sensitizers, molecular fluorosensors, electron acceptor or donor chromophores in artificial photosynthesis, photochromic substrates in 3D memory materials, etc . Therefore, the future directions of 2,3-Dimethylanthracene could involve further exploration of these applications.

Mecanismo De Acción

Target of Action

This compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon (PAH), and it’s likely that it interacts with biological systems in a similar manner to other PAHs .

Mode of Action

It is known that pahs, including anthracene derivatives, can intercalate into dna, disrupting its structure and function . This can lead to mutations and other genetic alterations, potentially contributing to carcinogenesis .

Biochemical Pathways

Pahs are known to induce oxidative stress and inflammation, which can disrupt a variety of cellular processes .

Pharmacokinetics

Pahs are generally lipophilic and can accumulate in fatty tissues . They can also be metabolized by the body’s detoxification systems, often leading to the formation of reactive intermediates .

Result of Action

Given its structural similarity to other pahs, it may contribute to oxidative stress, inflammation, dna damage, and potentially carcinogenesis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3-Dimethylanthracene. For instance, its lipophilic nature means that it can accumulate in fatty tissues, potentially leading to long-term exposure . Additionally, factors such as pH, temperature, and the presence of other chemicals can influence its stability and reactivity .

Propiedades

IUPAC Name |

2,3-dimethylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-11-7-15-9-13-5-3-4-6-14(13)10-16(15)8-12(11)2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVRJXPGSVLDRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC3=CC=CC=C3C=C2C=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20210189 | |

| Record name | 2,3-Dimethylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethylanthracene | |

CAS RN |

613-06-9 | |

| Record name | 2,3-Dimethylanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethylanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylanthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIMETHYLANTHRACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD7YKJ97BN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is unique about the crystal structure of 2,3-Dimethylanthracene?

A1: 2,3-Dimethylanthracene crystallizes in a triclinic lattice, exhibiting a pseudo-centrosymmetric arrangement. While it has two molecules per unit cell, these acentric molecules display dipolar structural disorder. [, ] This disorder contributes to the broadening of phonon lines observed even at low temperatures. [, ]

Q2: How does deuteration impact the dynamics of 2,3-Dimethylanthracene crystals?

A2: Inelastic incoherent neutron scattering studies on deuterated 2,3-Dimethylanthracene samples reveal that deuteration influences the dynamics of both the molecular bodies and the methyl side groups. [, ] These changes manifest as differences in the amplitude-weighted phonon density of states spectra. [, ]

Q3: Can we model the lattice dynamics of 2,3-Dimethylanthracene computationally?

A3: Yes, lattice dynamical calculations using a '6-exp' potential for atom-atom interactions, incorporating internal degrees of freedom, effectively describe the incoherent and coherent neutron scattering results of 2,3-Dimethylanthracene. [, ]

Q4: How does the 2,3-Dimethylanthracene crystal structure affect incorporated molecules?

A4: Single dibenzoterrylene molecules embedded in a 2,3-Dimethylanthracene crystal matrix experience significant spectral diffusion and dynamic disorder. [] This is attributed to the combination of the host crystal's static disorder and slight reorientations of the methyl groups within the 2,3-Dimethylanthracene molecules. []

Q5: What spectroscopic techniques are useful for characterizing 2,3-Dimethylanthracene and its derivatives?

A5: Various spectroscopic methods are valuable for studying 2,3-Dimethylanthracene and its derivatives. These include:

- Inelastic incoherent and coherent neutron scattering: Provides insights into lattice dynamics and phonon behavior. [, ]

- Nuclear Overhauser Effect Spectroscopy (NOESY): Helps determine the relative configuration of photodimers. []

- Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy: Offers information about vibrational modes and molecular structure. []

Q6: Are there potential applications for 2,3-Dimethylanthracene in light-harvesting systems?

A7: Theoretical studies suggest that 2,3-Dimethylanthracene exhibits promising light-harvesting efficiency, making it a potential candidate for use in dye-sensitized solar cells (DSSCs). []

Q7: Can we predict the properties of 2,3-Dimethylanthracene derivatives computationally?

A8: Yes, Density Functional Theory (DFT) calculations, particularly using the RB3LYP method with the 6-311 + G(d) basis set, have been employed to predict various properties of 2,3-Dimethylanthracene derivatives, including vibrational frequencies, hyperpolarizabilities, and molecular electrostatic potentials. [] These computational approaches provide valuable insights into the molecular properties and potential applications of these compounds.

Q8: Has 2,3-Dimethylanthracene been found in natural sources?

A9: Yes, 2,3-Dimethylanthracene has been identified in crude oil samples. Gas-liquid chromatography analysis of triaromatic hydrocarbon concentrates from various oil fields led to its identification, highlighting its presence as a constituent of this complex natural resource. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.